(S)-N-Allylpyrrolidine-2-carboxamide

Catalog No.
S13368202
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Allylpyrrolidine-2-carboxamide

Product Name

(S)-N-Allylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-N-prop-2-enylpyrrolidine-2-carboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11)/t7-/m0/s1

InChI Key

GZISHWNZSCLKLM-ZETCQYMHSA-N

Canonical SMILES

C=CCNC(=O)C1CCCN1

Isomeric SMILES

C=CCNC(=O)[C@@H]1CCCN1

(S)-N-Allylpyrrolidine-2-carboxamide is a chiral organic compound characterized by its pyrrolidine ring structure, which is substituted with an allyl group and a carboxamide functional group. Its molecular formula is C8H14N2OC_8H_{14}N_2O, and it is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features. The presence of the chiral center at the second position of the pyrrolidine ring contributes to its biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives. Common reagents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4) .
  • Reduction: The carboxamide group can be reduced to form amines, typically using lithium aluminum hydride (LiAlH4) or borane (BH3) .
  • Substitution: The allyl group can engage in nucleophilic substitution reactions, where nucleophiles such as thiols or amines react under basic conditions .

These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry.

The biological activity of (S)-N-Allylpyrrolidine-2-carboxamide is influenced by its structural components. It may interact with various biological targets, such as enzymes and receptors, modulating their activity due to the presence of the allyl group, which allows for potential interactions with nucleophilic sites. The carboxamide group can form hydrogen bonds with target molecules, enhancing its binding affinity . Its unique stereochemistry also plays a crucial role in determining its pharmacological properties.

The synthesis of (S)-N-Allylpyrrolidine-2-carboxamide typically involves the following steps:

  • Preparation of Chiral Pyrrolidine Ring: This can be achieved through asymmetric synthesis or chiral pool synthesis methods.
  • Allylation: The pyrrolidine ring is then allylated to introduce the allyl substituent.
  • Amidation: Finally, the carboxamide group is formed by reacting the allylated pyrrolidine with an appropriate amine or ammonia under controlled conditions .

Industrial production may utilize continuous flow processes to enhance yield and purity, employing catalysts and optimized reaction conditions .

(S)-N-Allylpyrrolidine-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biological Research: The compound can be used in studies related to enzyme mechanisms and as a building block for biologically active molecules.
  • Industrial Chemistry: It finds utility in producing fine chemicals and as a precursor for various industrial processes .

Interaction studies involving (S)-N-Allylpyrrolidine-2-carboxamide focus on its binding affinities and mechanisms of action with biological targets. These studies are essential for understanding how this compound may influence biological pathways and contribute to drug design efforts. The specific interactions depend on its functional groups, especially how the carboxamide can engage in hydrogen bonding while the allyl group may facilitate hydrophobic interactions .

Several compounds share structural similarities with (S)-N-Allylpyrrolidine-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-N-Allylpyrrolidine-2-carboxamideEnantiomer of (S)-N-Allylpyrrolidine-2-carboxamideDifferent biological activities due to stereochemistry
N-Allylpyrrolidine-2-carboxylic acidLacks the amide functionalityShares pyrrolidine and allyl groups
N-Allylpyrrolidine-2-carboxylate estersEster derivativesHydrolyzed to form carboxamides
4-Allylpyrrolidine-2-carboxylic acid hydrochlorideChiral compound with similar featuresNotable for its unique stereochemistry

The uniqueness of (S)-N-Allylpyrrolidine-2-carboxamide lies in its specific chiral configuration combined with both allyl and carboxamide groups, allowing for diverse chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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